Ethyl 4-methylfuran-3-carboxylate
Overview
Description
Ethyl 4-methylfuran-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-methylfuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 4-methylfuran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, participating in metabolic pathways. Its furan ring structure allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
- Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate
Uniqueness
Ethyl 4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
Biological Activity
Ethyl 4-methylfuran-3-carboxylate is an organic compound characterized by its furan ring structure, which plays a significant role in its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Overview of this compound
This compound (C₉H₈O₃) is a furan derivative that has garnered attention due to its unique structural properties, including the presence of both ethyl and methyl groups on the furan ring. This structure influences its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Reaction with Ethyl 2-Chloro-3-Oxobutanoate : This method involves the reaction with malonic acid dinitrile in the presence of sodium ethoxide, yielding the desired compound .
- Use of Continuous Flow Reactors : Industrial production often employs optimized reaction conditions to maximize yield and purity .
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial activity. Research indicates that compounds with similar furan structures exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that furan derivatives can inhibit bacterial growth and possess antifungal properties .
Anti-inflammatory Effects
The compound's biological profile suggests potential anti-inflammatory effects. Furan derivatives are known to modulate inflammatory pathways, possibly through the inhibition of specific enzymes involved in inflammation .
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Interaction : The compound can act as a substrate for enzymatic reactions, influencing metabolic pathways.
- Molecular Binding : Its furan ring allows for π-π interactions and hydrogen bonding with biological molecules, enhancing its reactivity and binding affinity .
Case Studies
- Antimicrobial Activity Study : A study examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural antimicrobial agent .
- Inflammation Modulation : In a model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its role in modulating inflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl 2-Methylfuran-3-Carboxylate | Contains a methyl group at position 2 | Exhibits different solubility profiles |
Methyl 5-Formyl-2-Methylfuran-3-Carboxylate | Methyl ester instead of ethyl | Affects reactivity due to ester functionality |
Ethyl 5-(1-Chloroethyl)-2-Methylfuran-3-Carboxylate | Contains a chloroethyl group | Enhanced reactivity due to halogen substitution |
This table illustrates how variations in substituents can affect the biological activity and chemical properties of furan derivatives.
Properties
IUPAC Name |
ethyl 4-methylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-11-8(9)7-5-10-4-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMHKAPKGFWTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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